MMV665929/TCMDC-123502: Documented Inclusion in Phenotypic Antimalarial Screening Collections
The target compound is specifically catalogued as MMV665929 within the Medicines for Malaria Venture (MMV) compound collection and as TCMDC-123502 within the Tres Cantos Antimalarial Compound Set, indicating its selection from high-throughput phenotypic screening campaigns against Plasmodium falciparum [1]. While the majority of structurally similar amino alcohol analogs in this chemical space lack documented screening provenance, the formal inclusion of this compound in curated antimalarial discovery libraries provides a traceable experimental lineage. Unlike generic in-class analogs, this compound carries an established identifier within malaria drug discovery databases, enabling retrieval of any future disclosed activity data associated with that screening identifier [1].
| Evidence Dimension | Curated library inclusion status |
|---|---|
| Target Compound Data | Included as MMV665929 / TCMDC-123502 in antimalarial discovery collections |
| Comparator Or Baseline | Most N-alkyl bis(4-chlorophenyl)ethanol analogs (e.g., CAS 321432-77-3, CAS 321432-92-2) lack documented MMV/TCMDC library identifiers |
| Quantified Difference | Qualitative difference in documented screening provenance |
| Conditions | Phenotypic antimalarial screening library curation (MMV, TCMDC) |
Why This Matters
Procurement of a compound with traceable library identifiers enables retrospective data retrieval and positions the compound as a validated screening hit rather than an untested analog.
- [1] GLASS Ligand Database. TCMDC-123502 Ligand Entry. University of Michigan Medical School. Accessed 2026. View Source
